molecular formula C7H10N2O4 B12639216 Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B12639216
M. Wt: 186.17 g/mol
InChI Key: BKLGJVJNIBPJGI-UHFFFAOYSA-N
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Description

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), and may require the presence of a base like tetrabutylammonium fluoride (TBAF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield an oxo derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxadiazole ring can participate in π-π interactions with aromatic systems. These interactions may influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Ethyl hydroxy(5-methyl-1,2,4-oxadiazol-3-yl)acetate can be compared with other oxadiazole derivatives:

Properties

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

InChI

InChI=1S/C7H10N2O4/c1-3-12-7(11)5(10)6-8-4(2)13-9-6/h5,10H,3H2,1-2H3

InChI Key

BKLGJVJNIBPJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NOC(=N1)C)O

Origin of Product

United States

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